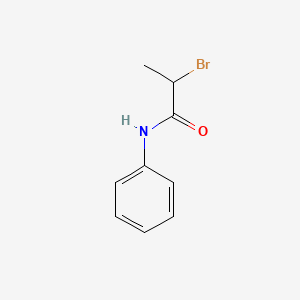
Allyldiphenylphosphine oxide
Vue d'ensemble
Description
Allyldiphenylphosphine oxide is a chemical compound with the molecular formula C15H15OP . It is used as a reactant for the preparation of α-substituted alkylsilanes via regio- and chemoselective copper-catalyzed silylzincation and electrophilic substitution from terminal alkenes, and the preparation of α-substituted alcohols via Fleming-Tamao oxidation of alkylsilanes .
Molecular Structure Analysis
The molecular structure of Allyldiphenylphosphine oxide is represented by the SMILES string C=CCP(=O)(c1ccccc1)c2ccccc2 . The InChI key is PGPAPANRSWMTQO-UHFFFAOYSA-N .
Chemical Reactions Analysis
Allyldiphenylphosphine oxide is used in various chemical reactions. For instance, it is used in the preparation of α-substituted alkylsilanes via regio- and chemoselective copper-catalyzed silylzincation and electrophilic substitution from terminal alkenes . It is also used in the preparation of α-substituted alcohols via Fleming-Tamao oxidation of alkylsilanes .
Physical And Chemical Properties Analysis
Allyldiphenylphosphine oxide is a solid substance . It has a melting point of 110-114°C . The molecular weight of Allyldiphenylphosphine oxide is 242.25 .
Applications De Recherche Scientifique
Synthesis of γ-Functionalized Phosphine Ligand Precursors
Allyldiphenylphosphine oxide is utilized in the synthesis of bifunctional phosphine compounds, which are promising as γ-functionalized phosphine ligand precursors . These compounds are synthesized through the photoinduced radical addition of diphenylphosphine oxide to allylic compounds. This process is advantageous as it is a metal-free method that proceeds without solvents or additives, and it can produce ligands with hydroxy, alkoxy, aryloxy, acyloxy, and thio groups at the γ-position .
Photoinduced Selective Hydrophosphinylation
The compound plays a critical role in the photoinduced selective hydrophosphinylation of allylic compounds . This reaction proceeds regioselectively in an anti-Markovnikov manner, leading to the formation of carbon-phosphorus bonds. The photoirradiation produces a phosphinoyl radical, which then adds to the terminal carbon of an alkene to generate a carbon-centered radical .
Radical Addition Reactions
Allyldiphenylphosphine oxide is involved in radical addition reactions where it acts as a precursor for the generation of phosphinoyl radicals upon photoirradiation . These radicals are essential for initiating the addition to allylic ethers and related compounds, leading to continuous addition products .
Selective Reduction Processes
This compound is also significant in the selective reduction of allenyl(diphenyl)phosphine oxides to allyl(diphenyl)phosphine oxides . The reduction can be achieved using reagents like HSiCl3 or LiAlH4, and the process can yield a mixture of phosphinoline oxides with potential applications in organic synthesis .
Formation of Phosphinoline Oxides
In the presence of AlCl3, allyldiphenylphosphine oxide can react to form 4,4-dimethyl-1-phenyl-1,2,3,4-tetrahydro-λ5-phosphinoline 1-oxide and its dihydro variant . These compounds are of interest due to their unique structural features and potential utility in further chemical transformations .
Organophosphorus Chemistry
Allyldiphenylphosphine oxide is a valuable reagent in organophosphorus chemistry, particularly in the formation of C–P bonds, which are fundamental in the development of catalysts, materials, and pharmaceuticals . The methods for forming these bonds are crucial due to the wide range of applications of organophosphorus compounds.
Metal-Free Synthetic Methods
The use of allyldiphenylphosphine oxide in metal-free synthetic methods is particularly noteworthy. It allows for the formation of C–P bonds without the need for metal catalysts, which can be beneficial in terms of cost, environmental impact, and simplicity of operation .
Development of Bidentate Ligands
Finally, allyldiphenylphosphine oxide is instrumental in the development of 1,3-bidentate ligands. These ligands can be synthesized through the hydrophosphinylation of allylic heteroatom compounds, leading to a series of phosphine oxides that can serve as precursors for bidentate ligands .
Safety and Hazards
Mécanisme D'action
Target of Action
Allyldiphenylphosphine oxide (ADPO) is primarily used as a reagent in organic synthesis . Its primary targets are organic compounds, particularly those containing carbon-carbon double bonds .
Mode of Action
ADPO interacts with its targets through a process known as radical addition . In this process, ADPO is added to allylic compounds under photoirradiation, leading to the formation of γ-functionalized phosphine ligand precursors . This addition proceeds regioselectively in an anti-Markovnikov manner .
Biochemical Pathways
The biochemical pathways affected by ADPO involve the formation of C–P bonds . The addition of secondary phosphine oxides to alkenes is one of the simplest synthetic methods for C–P bond formation . This process involves the generation of a phosphinoyl radical, which attacks the terminal carbon of an alkene to generate a carbon-centered radical . Subsequent hydrogen abstraction from diphenylphosphine oxide yields a hydrophosphinylated product .
Pharmacokinetics
Its reactivity and stability can be influenced by factors such as temperature, light, and the presence of other chemicals .
Result of Action
The result of ADPO’s action is the formation of new organic compounds with desired properties . For example, the reduction of allenyl(diphenyl)phosphine oxides with HSiCl3 or LiAlH4 selectively affords the corresponding allyl(diphenyl)phosphine oxides .
Action Environment
The action of ADPO is influenced by environmental factors such as light and temperature . For instance, the radical addition of ADPO to allylic compounds requires photoirradiation . Moreover, the stability of ADPO can be affected by temperature, as indicated by its melting point of 110-114 °C .
Propriétés
IUPAC Name |
[phenyl(prop-2-enyl)phosphoryl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15OP/c1-2-13-17(16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12H,1,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPAPANRSWMTQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194338 | |
| Record name | Allyldiphenylphosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allyldiphenylphosphine oxide | |
CAS RN |
4141-48-4 | |
| Record name | Allyldiphenylphosphine oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004141484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4141-48-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98715 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Allyldiphenylphosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyldiphenylphosphine Oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure of allyldiphenylphosphine oxide and what are some of its key properties?
A1: Allyldiphenylphosphine oxide has the molecular formula C15H15OP and a molecular weight of 242.26 g/mol. [] While its spectroscopic data can be found in various resources, [, ] it's important to note that this compound is primarily recognized as a versatile reagent in organic synthesis rather than a biologically active molecule.
Q2: How is allyldiphenylphosphine oxide synthesized?
A2: There are several synthetic approaches to allyldiphenylphosphine oxide. One method utilizes a one-pot synthesis employing a tandem Sn2′ / Michaelis-Arbuzov sequence, significantly accelerated by microwave heating. [, ] Another method involves a reaction with a carbonyl compound, an alkyl halide, and a diphenylphosphinoyl reagent. This can proceed via two pathways, one of which features a diphenylphosphinoyl group migration. []
Q3: What are the primary applications of allyldiphenylphosphine oxide in organic synthesis?
A3: Allyldiphenylphosphine oxide serves as a valuable reagent in various organic reactions. Notably, its lithium derivatives react stereoselectively with aldehydes. These products can then undergo diphenylphosphinic acid elimination, leading to the stereospecific formation of substituted dienes. [] This compound has also been used in the synthesis of phosphorlyated polymers. []
Q4: Can allyldiphenylphosphine oxide undergo rearrangements?
A4: Yes, allyldiphenylphosphine oxide can undergo an allyl-propenyl rearrangement in the presence of a base like sodium ethoxide, yielding the corresponding 1-propenyl compound. []
Q5: Has allyldiphenylphosphine oxide been used in the synthesis of natural products?
A5: Yes, researchers utilized allyldiphenylphosphine oxide in a synthetic route towards 24-demethylbafilomycin C1, a plecomacrolide natural product. In this synthesis, it was employed in a Horner-Wittig olefination reaction to construct a crucial (E)-1,3-diene subunit within the target molecule. []
Q6: Are there any known applications of allyldiphenylphosphine oxide in materials science?
A6: Allyldiphenylphosphine oxide has been incorporated into copolymers with other phosphorus-containing monomers to create materials with flame-retardant properties. These copolymers, containing crosslinkable spiro orthoester side-chain units, were shown to expand upon cationic crosslinking, potentially offering advantages in material processing and applications. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


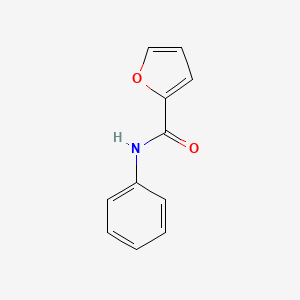
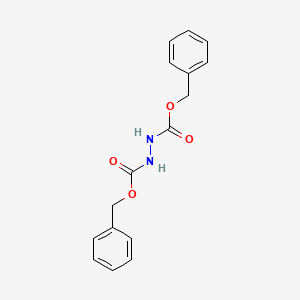


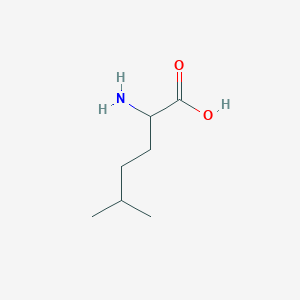

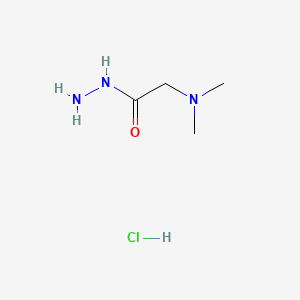
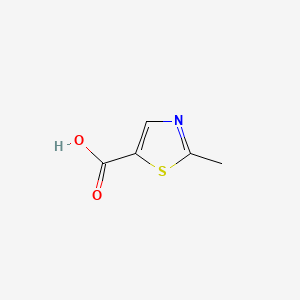
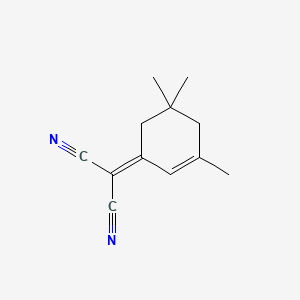


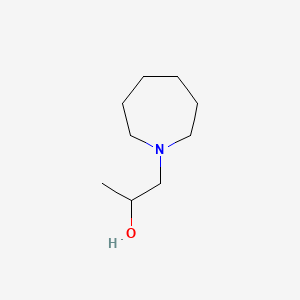
![1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B1266577.png)
